2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C18H17NO5S3 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It is likely that it interacts with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. On the other hand, lipoxygenase inhibition can reduce the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibitory effects on its target enzymes. For instance, inhibition of cholinesterases could lead to enhanced cholinergic neurotransmission, while inhibition of lipoxygenase could reduce inflammation .
Biological Activity
The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule characterized by its unique structural features. It integrates a bithiophene unit with a sulfonamide and a benzodioxin moiety, which potentially contribute to its biological activity and reactivity. This article explores the biological properties of this compound, including its interactions with various biological targets and its implications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is C18H17NO5S with a molecular weight of approximately 423.5 g/mol. The structure includes:
- Bithiophene Backbone : Known for its electronic properties, allowing for effective charge transport.
- Sulfonamide Group : Capable of undergoing nucleophilic substitution reactions.
- Benzodioxin Moiety : Suggests potential for further functionalization through oxidation or reduction reactions.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as protein tyrosine phosphatase (PTP1B). For instance, xylogranatopyridine A exhibited significant inhibitory activity against PTP1B with an IC50 value of 22.9 μM .
- Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, certain bithiophene derivatives have shown selective toxicity against HeLa and A549 cell lines with IC50 values ranging from 4.6 to 10.5 μM .
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Analogous compounds have been evaluated for their effectiveness against bacterial strains like Escherichia coli .
Case Studies
Several studies highlight the biological relevance of structurally related compounds:
- Study on Bithiophene Derivatives : Research indicates that bithiophene derivatives can modulate cellular pathways involved in cancer progression and bacterial resistance mechanisms. These derivatives interact with critical enzymes and receptors within these pathways .
- Cytotoxicity Assays : In vitro studies have shown that compounds featuring similar bithiophene and sulfonamide functionalities exhibit significant cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c20-13(16-5-6-18(26-16)17-2-1-9-25-17)11-19-27(21,22)12-3-4-14-15(10-12)24-8-7-23-14/h1-6,9-10,13,19-20H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXAROREPZGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.